Bromopride is primarily sourced from synthetic processes and is closely related to metoclopramide, another well-known antiemetic. While it has been widely used in several countries, it is not available in the United States or the United Kingdom. Bromopride is classified under small molecules and is categorized as an investigational drug. Its chemical formula is with a molar mass of approximately 344.25 g/mol .
The synthesis of bromopride involves several steps that typically include the bromination of metoclopramide, where a bromine atom replaces a chlorine atom in the molecular structure. The general synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
Bromopride has a complex molecular structure characterized by:
The InChI Key for bromopride is GIYAQDDTCWHPPL-UHFFFAOYSA-N, and its structural formula can be represented in various formats including SMILES notation .
Bromopride participates in several chemical reactions, notably:
Bromopride acts primarily as a dopamine receptor antagonist. Its mechanism involves:
Bromopride exhibits several notable physical and chemical properties:
Bromopride's applications are diverse within clinical settings:
Population pharmacokinetic (PopPK) modeling of bromopride has revealed complex absorption characteristics that conventional models fail to capture adequately. A pivotal study analyzed data from 89 healthy volunteers across three bioequivalence trials, encompassing 1,692 plasma concentration measurements following single 10 mg oral doses of six formulations (four capsules, two tablets). The analysis employed nonlinear mixed-effects modeling (MONOLIX 2018R2) and demonstrated that bromopride’s absorption follows a sequential first-zero order process rather than simple first-order kinetics. This mixed absorption model consisted of: (1) a latency period (Tlag) of 0.47 hours, (2) zero-order absorption lasting 0.88 hours (Tk0), and (3) first-order absorption (ka = 0.08 h⁻¹) accounting for 32.6% of the total absorbed dose [1] [2].
The structural model parameters yielded population estimates of 230 L for volume of distribution and 46.8 L·h⁻¹ for clearance, consistent with bromopride’s moderate tissue distribution and hepatic metabolism. Elimination followed a one-compartment model with monoexponential decay, aligning with earlier intravenous data [4]. This complex absorption pattern explains the frequent occurrence of multi-peak plasma profiles observed in ~70% of subjects—a phenomenon attributable to bromopride’s pH-dependent solubility influencing its dissolution and transit through gastrointestinal segments with differing pH environments [1] [2].
Table 1: Structural Model Parameters for Bromopride PopPK
Parameter | Symbol | Population Estimate | Interindividual Variability (CV%) |
---|---|---|---|
Absorption Rate Constant | ka | 0.08 h⁻¹ | 25.4% |
Zero-order Duration | Tk0 | 0.88 h | 31.6% |
Latency Time | Tlag | 0.47 h | 28.9% |
First-order Fraction | Fr | 32.6% | Fixed |
Clearance | CL | 46.8 L·h⁻¹ | 22.3% |
Volume of Distribution | Vd | 230 L | 18.7% |
Covariate analysis identified several demographic and formulation factors significantly influencing bromopride’s absorption kinetics:
Despite these statistically significant covariate effects, clinical relevance was minimal. Steady-state simulations demonstrated that the maximum exposure difference (AUCss) across covariate extremes was <15%, which is below the 20% threshold considered clinically meaningful for dose adjustment. This suggests that standard 10 mg dosing remains appropriate across the studied demographic and formulation ranges [1] [2]. The high residual unexplained variability in absorption parameters (25–32%) points toward unaccounted factors, possibly including genetic polymorphisms in drug transporters, dietary influences, or enterohepatic recirculation [1].
Table 2: Covariate Effects on Bromopride Absorption Parameters
Covariate | Parameter | Effect Size | Direction | Clinical Impact on Exposure |
---|---|---|---|---|
Bodyweight ↑ (50→70 kg) | Tk0 | +24% | Increase | AUCss ↑ 8% |
Tablet vs. Capsule | Tlag | +45% | Increase | Cmax,ss ↓ 6% |
Tablet vs. Capsule | Tk0 | -17% | Decrease | Tmax ↑ 0.3 h |
Female vs. Male | Tlag | -19% | Decrease | Cmax,ss ↑ 5% |
Establishing robust in vitro-in vivo correlations (IVIVC) for bromopride has proven challenging due to its complex, mixed-order absorption kinetics and pH-dependent solubility. Conventional dissolution apparatuses (USP I/II) using single-pH media failed to capture the sequential absorption dynamics observed in vivo. Recent efforts have focused on:
The mixed absorption model (first-zero order with latency time) described in section 1.1 provides a framework for developing Level A IVIVC—the most regulatory-predictive correlation type defined by the FDA. When validated against three formulations with differing release rates (slow, medium, fast), the model achieved <10% prediction error for AUC and <12% error for Cmax, meeting regulatory validation criteria. However, this performance was inconsistent across all available solid formulations, particularly those with non-linear release kinetics [1] [5] [8].
Bioavailability studies comparing capsules, tablets, and drops revealed consistent absolute bioavailability (70–78%) despite formulation differences, suggesting that formulation-dependent release primarily affects absorption rate (Tmax, Cmax) rather than extent (AUC). This explains why conventional single-point Level C correlations (e.g., relating % dissolved at 1h to Cmax) showed limited predictivity (R² = 0.42), while multi-point Level C correlations incorporating early (0.5h), mid (2h), and late (4h) dissolution timepoints improved predictability (R² = 0.79) [3] [5].
Table 3: IVIVC Model Performance for Bromopride Formulations
Correlation Type | Dissolution Metric | In Vivo Parameter | R² | Prediction Error (%) |
---|---|---|---|---|
Level A (Multi-pH) | Full profile | Full plasma profile | 0.91 | AUC: 8.2%; Cmax: 11.7% |
Multi-point Level C | % dissolved at 0.5, 2, 4h | Cmax | 0.79 | Cmax: 14.3% |
Single-point Level C | % dissolved at 1h | Cmax | 0.42 | Cmax: 28.6% |
Level B (Mean Time) | MDTin vitro | MATin vivo | 0.67 | AUC: 22.1% |
Future IVIVC development should prioritize biorelevant dissolution media incorporating surfactants to simulate fed-state conditions and apparatuses with flow-through designs to better capture bromopride’s solubility-limited absorption. Integrating population PK models with physiologically based biopharmaceutics models (PBBM) offers promise for predicting exposure in subpopulations with altered GI physiology [5] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7